molecular formula C14H16ClFN2O3 B1391438 (R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one CAS No. 496031-57-3

(R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one

Cat. No.: B1391438
CAS No.: 496031-57-3
M. Wt: 314.74 g/mol
InChI Key: IZNZPAMEUUTJRA-NSHDSACASA-N
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Description

(R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C14H16ClFN2O3 and its molecular weight is 314.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Psychotropic Drug Potential

A study by Kruszyński et al. (2001) explored derivatives of 3-amino-2-oxazolidinone, including a compound similar to the title chemical, as potential psychotropic drugs. Preliminary clinical data indicated antidepressive activity in humans. The study provided insights into the molecular geometry and interactions of these compounds, suggesting a primary interaction site at the morpholine N atom (Kruszyński, Bartczak, Chilmonczyk, & Cybulski, 2001).

Antibacterial Agent Synthesis

L. Yun and Huang Chang-jiang (2005) conducted a study on the synthesis of Linezolid, an antibacterial agent, using a key intermediate that resembles the title compound. Their modified synthetic method provided a more efficient process with higher yield, demonstrating the compound's role in the synthesis of medically significant antibiotics (L. Yun & Huang Chang-jiang, 2005).

Solid-State Nuclear Magnetic Resonance Spectroscopy

Wielgus et al. (2015) performed structural and spectral studies on Linezolid and its precursors, including compounds related to the title chemical. They used solid-state nuclear magnetic resonance (SS NMR) spectroscopy to reveal dynamic molecular disorder in Linezolid's crystal lattice. This study highlights the importance of such compounds in understanding the behavior of pharmaceutical agents at a molecular level (Wielgus, Paluch, Frelek, Szczepek, & Potrzebowski, 2015).

Investigation of Antibacterial Activity

Zhou Wei-cheng (2006) synthesized derivatives of the compound , examining their structure-activity relationship. However, the study found that these derivatives did not show potent activity against various strains of bacteria, indicating the complex nature of developing effective antibacterial agents (Zhou Wei-cheng, 2006).

Analysis of Intermolecular Interactions

Research by Shukla et al. (2014) on derivatives of 1,2,4-triazoles, including a compound similar to the title chemical, provided insights into various intermolecular interactions. This study contributes to understanding how such interactions can affect the properties and behavior of potential pharmaceutical compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Neurokinin-1 Receptor Antagonist Research

Harrison et al. (2001) studied a neurokinin-1 receptor antagonist with a structural component similar to the title compound. Their research indicated the compound's effectiveness in pre-clinical tests for emesis and depression, highlighting its potential in therapeutic applications (Harrison, Owens, Williams, Swain, Williams, Carlson, Rycroft, Tattersall, Cascieri, Chicchi, Sadowski, Rupniak, & Hargreaves, 2001).

Properties

IUPAC Name

(5R)-5-(chloromethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFN2O3/c15-8-11-9-18(14(19)21-11)10-1-2-13(12(16)7-10)17-3-5-20-6-4-17/h1-2,7,11H,3-6,8-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNZPAMEUUTJRA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673015
Record name (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(morpholin-4-yl)phenyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496031-57-3
Record name 5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496031573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(morpholin-4-yl)phenyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(CHLOROMETHYL)-3-(3-FLUORO-4-MORPHOLINOPHENYL)OXAZOLIDIN-2-ONE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2L44JKW6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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